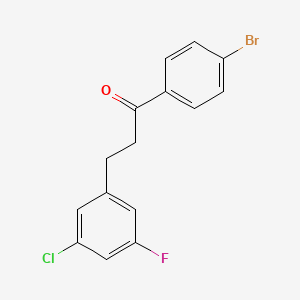

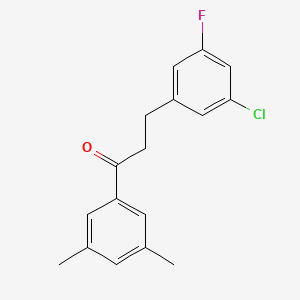

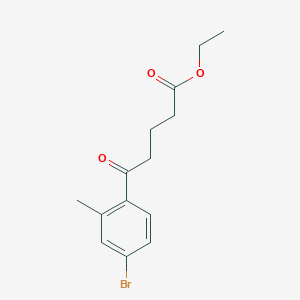

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate (EBMO) is a synthetic chemical compound that has been investigated for its potential applications in scientific research. EBMO is a brominated derivative of 5-oxovalerate, an organic compound with a five-membered ring structure. EBMO has been studied for its ability to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission. EBMO is of particular interest for its potential use in the development of novel drugs for the treatment of neurological disorders.

科学的研究の応用

Crystallographic Analysis

Ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is structurally characterized through X-ray diffraction (XRD) studies. The research details the determination of crystal structures, offering insights into the conformations and bonding patterns within the compound (Kurbanova et al., 2009).

Chiral Analysis

The enantiomeric resolution and simulation studies of related bromo-substituted compounds have been conducted using Chiralpak IA columns. Such studies are crucial for understanding the chiral behavior of pharmaceuticals and other stereochemically complex molecules (Ali et al., 2016).

Lipoxygenase Inhibition

Certain derivatives, including those related to Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate, have shown potent inhibitory activity against soybean lipoxygenase enzyme. This suggests potential anti-inflammatory applications, as lipoxygenase is a key enzyme in the pathway of inflammatory mediators (Vinayagam et al., 2017).

Antiviral Activity

Derivatives of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate have demonstrated inhibitory activity against retroviruses, notably human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture studies. This highlights the compound's potential in antiviral therapeutics (Hocková et al., 2003).

Radical Cyclisation for Heterocycles Synthesis

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate and related compounds have been used as building blocks in radical cyclisation reactions. This process is instrumental in synthesizing complex heterocyclic structures, a core component in developing pharmaceuticals (Allin et al., 2005).

Anti-Cancer Research

Certain bromo-substituted compounds akin to Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate have shown promise in cancer research. They've been involved in studies exploring their structure-activity relationship and mechanisms, potentially offering insights into overcoming drug resistance in cancer cells (Das et al., 2009).

作用機序

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that brominated compounds often act through nucleophilic substitution or free radical bromination . The compound may interact with its targets, causing changes in their function and potentially leading to downstream effects.

Biochemical Pathways

Brominated compounds often participate in reactions at the benzylic position, which can lead to various downstream effects .

Pharmacokinetics

Similar compounds often have good bioavailability due to their lipophilic nature .

Result of Action

Brominated compounds often have significant biological activity, which can lead to various cellular effects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate. For instance, its boiling point is 140 °C/5 mmHg (lit.) and it has a density of 1.642 g/mL at 25 °C (lit.) .

特性

IUPAC Name |

ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMXJJJOCIADOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645699 |

Source

|

| Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-bromo-2-methylphenyl)-5-oxovalerate | |

CAS RN |

898776-94-8 |

Source

|

| Record name | Ethyl 4-bromo-2-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(4-bromo-2-methylphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。